Chlorodenafil

描述

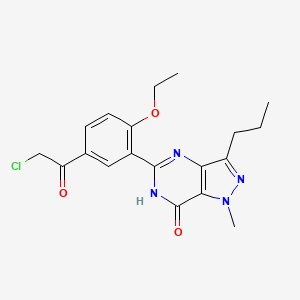

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-[5-(2-chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21ClN4O3/c1-4-6-13-16-17(24(3)23-13)19(26)22-18(21-16)12-9-11(14(25)10-20)7-8-15(12)27-5-2/h7-9H,4-6,10H2,1-3H3,(H,21,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOJGGFDIPKRVTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)C(=O)CCl)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747329 | |

| Record name | 5-[5-(Chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1058653-74-9 | |

| Record name | Chlorodenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1058653749 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[5-(Chloroacetyl)-2-ethoxyphenyl]-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHLORODENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BQX9L0FU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Chlorodenafil and Its Congeners

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. researchgate.netepa.gov For chlorodenafil, the primary disconnections are typically made at the bonds forming the pyrazolopyrimidinone (B8486647) core and the linkages to the substituted phenyl ring.

A logical retrosynthetic strategy for this compound, with the chemical name 5-[5-(2-Chloroacetyl)-2-ethoxyphenyl]-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one, would involve the following key disconnections:

C-N bond disconnection in the pyrimidinone ring: This leads back to a substituted pyrazole-5-carboxamide and a derivative that can form the pyrimidinone ring.

C-C bond disconnection between the pyrazole (B372694) and the phenyl ring: This simplifies the molecule into a pyrazole derivative and a substituted benzene (B151609) ring.

Disconnection of the chloroacetyl group: This points to a precursor with a simpler acyl group or a functional group that can be converted to the chloroacetyl moiety.

This analysis suggests that key starting materials would include a substituted pyrazole-4-amino-5-carboxamide and a functionalized benzoic acid derivative. The synthesis of sildenafil (B151), a close analogue, often follows a similar convergent strategy where two main heterocyclic fragments are prepared separately and then coupled. researchgate.net

Development of Novel Synthetic Pathways

The development of new synthetic routes for this compound and its congeners aims to improve yield, reduce costs, and enhance the safety and environmental profile of the production process.

Multi-Step Reaction Sequences and Optimization

A key step in the synthesis of this compound involves the acylation of a precursor molecule. One reported method details the acylation of 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chloroacetyl chloride. ias.ac.in This reaction is carried out in the presence of anhydrous aluminum chloride, a Lewis acid catalyst, in a solvent like carbon tetrachloride. ias.ac.in The mixture is refluxed, and after workup, the desired product, 5-[(5-chloroacetyl-2-ethoxy)phenyl]-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (this compound), is obtained. ias.ac.in

Optimization of such multi-step sequences is crucial for industrial-scale production. This can involve adjusting reaction times, temperatures, and the stoichiometry of reagents to maximize yield and minimize the formation of byproducts. For instance, in the synthesis of related sildenafil analogues, purification techniques like column chromatography are often employed to isolate the pure compound. ias.ac.in

Interactive Data Table: Key Reaction Parameters for Acylation Step

| Parameter | Value/Condition | Purpose |

| Starting Material | 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | Precursor molecule |

| Acylating Agent | Chloroacetyl chloride | Introduces the chloroacetyl group |

| Catalyst | Anhydrous Aluminium Chloride | Lewis acid to facilitate acylation |

| Solvent | Carbon Tetrachloride | Reaction medium |

| Temperature | Reflux | To drive the reaction to completion |

| Workup | Extraction and Neutralization | To isolate and purify the product |

Catalyst Selection and Reaction Condition Refinement

The choice of catalyst is critical in the synthesis of complex molecules like this compound. In the acylation step mentioned above, anhydrous aluminum chloride acts as a classic Friedel-Crafts catalyst. ias.ac.in However, research into the synthesis of related compounds often explores alternative catalysts to improve efficiency and selectivity. For sildenafil and its analogues, various catalysts have been investigated for different steps of the synthesis, including palladium-based catalysts for cross-coupling reactions and various acids and bases for cyclization steps. researchgate.net The refinement of reaction conditions, such as the use of microwave irradiation, has also been shown to accelerate reactions and improve yields in the synthesis of sildenafil analogues. nih.gov While not specifically documented for this compound, these approaches represent potential avenues for optimizing its synthesis.

The development of catalytic systems that are more environmentally friendly and can be easily recovered and reused is a key area of research in pharmaceutical manufacturing. europa.euarxiv.org

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. researchgate.netthieme.deansto.gov.au In the context of this compound synthesis, this could involve:

Use of Safer Solvents: Replacing hazardous solvents like carbon tetrachloride with greener alternatives. whiterose.ac.uk

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net

Catalytic Reagents: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. arxiv.orgresearchgate.net

Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. nih.gov

While specific green chemistry protocols for this compound are not extensively published, the pharmaceutical industry is increasingly adopting such practices. For example, greener syntheses have been developed for other drugs, focusing on reducing waste and using more benign reagents. epa.govwhiterose.ac.uk

Interactive Data Table: Potential Green Chemistry Improvements

| Green Chemistry Principle | Traditional Approach | Potential Greener Alternative |

| Solvent | Carbon Tetrachloride ias.ac.in | Greener solvents (e.g., 2-MeTHF, Cyrene) whiterose.ac.uk |

| Catalyst | Stoichiometric Lewis acids (AlCl3) ias.ac.in | Recyclable solid acid catalysts |

| Energy | Conventional heating (reflux) ias.ac.in | Microwave irradiation nih.gov |

| Waste Reduction | Multi-step with potential for byproducts | Convergent synthesis with high atom economy researchgate.net |

Synthesis of Deuterated or Labeled this compound Derivatives for Mechanistic Studies

The synthesis of isotopically labeled compounds, such as deuterated derivatives, is a valuable tool for studying the metabolism and mechanism of action of drugs. usp.orgnumberanalytics.com Deuteration can alter the pharmacokinetic profile of a drug, and labeled compounds can be used as internal standards in analytical studies. numberanalytics.commarquette.edu

While there is no specific literature detailing the synthesis of deuterated this compound, general methods for the deuteration of organic molecules could be applied. These methods include:

Hydrogen-Deuterium Exchange: Using a deuterium (B1214612) source like D2O in the presence of a catalyst (e.g., palladium on carbon) to exchange hydrogen atoms for deuterium. researchgate.net

Using Deuterated Starting Materials: Incorporating deuterium into the molecule by starting with deuterated precursors. google.com

For example, the synthesis of deuterated sildenafil has been reported, which provides a template for how this compound could be similarly labeled. google.com

Stereoselective Synthesis Approaches

Stereoselectivity is a critical consideration in the synthesis of chiral drugs, as different enantiomers can have different pharmacological activities. medkoo.comchemistrydocs.com While this compound itself is not chiral, the development of chiral analogues could be of interest. The synthesis of chiral PDE5 inhibitors often involves the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of key reactions. mdpi.comwiley.com

For instance, stereoselective methods have been developed for other PDE5 inhibitors, demonstrating the feasibility of controlling stereochemistry in this class of compounds. chemistrydocs.com Should chiral congeners of this compound be pursued, established methods of asymmetric synthesis, such as enantioselective reductions or alkylations, could be employed. chemistrydocs.comwiley.com

Scale-Up Considerations for Laboratory Research Quantities

Scaling up the synthesis of this compound from a small, initial discovery scale to larger laboratory research quantities necessitates careful planning and optimization of the reaction conditions. The primary goal is to produce a sufficient amount of the target compound for further studies, while maintaining a high level of purity and a reasonable yield. Key considerations in this process include the synthesis of the core pyrazolopyrimidinone structure, the subsequent functionalization to yield this compound, and the purification of the final product.

The synthesis of the central precursor, 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one, is a critical step. A reported method for this intermediate involves the cyclization of 4-(2-ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide. prepchem.com When scaling this reaction, the management of reaction temperature and the rate of addition of reagents become increasingly important to ensure consistent product quality and to avoid potential side reactions.

To obtain this compound, a subsequent Friedel-Crafts acylation reaction is performed on the pyrazolopyrimidinone intermediate using chloroacetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. google.comchemicalforums.com This type of reaction is known to be sensitive to the stoichiometry of the reactants and the catalyst, as well as the reaction temperature and time. For laboratory-scale production, a systematic approach to optimize these parameters is crucial. This may involve running a series of small-scale reactions to determine the optimal conditions before proceeding to a larger batch.

Key Scale-Up Parameters for Friedel-Crafts Acylation:

| Parameter | Laboratory Scale-Up Consideration | Potential Impact on Reaction |

| Reagent Stoichiometry | Precise control over the molar ratios of the pyrazolopyrimidinone intermediate, chloroacetyl chloride, and Lewis acid catalyst. | Affects yield, purity, and formation of byproducts. |

| Solvent | Use of a dry, inert solvent such as dichloromethane (B109758) (DCM) is typical. chemicalforums.com The volume should be sufficient to ensure proper mixing and heat transfer. | Influences reaction rate and solubility of reactants and intermediates. |

| Temperature Control | The reaction is often initiated at a low temperature (e.g., 0-5 °C) during the addition of the Lewis acid and then allowed to warm to room temperature or heated to reflux. chemicalforums.com Monitoring and controlling the internal temperature is critical to prevent runaway reactions. | Impacts reaction kinetics and selectivity. Poor control can lead to decomposition. |

| Addition Rate | Slow, controlled addition of the acylating agent and catalyst is necessary to manage the exothermicity of the reaction. | Prevents localized overheating and improves reaction control and safety. |

| Work-up and Purification | Quenching the reaction with ice water is a standard procedure. chemicalforums.com Subsequent extraction and purification by column chromatography are essential to isolate the pure product. lawdata.com.tw | Determines the final purity of the this compound. The scale of the purification needs to match the scale of the reaction. |

The purification of this compound and its congeners at the gram scale often relies on techniques such as flash column chromatography. mdpi.com The choice of solvent system for chromatography is critical for achieving good separation from unreacted starting materials and byproducts. Analytical techniques like Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are employed to monitor the progress of the reaction and to assess the purity of the final product. lawdata.com.twmdpi.com For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable. lawdata.com.tw

In a laboratory setting, scaling up a synthesis from, for instance, a 100 mg scale to a 10-gram scale, requires a roughly 100-fold increase in all reagents and solvents. This necessitates the use of larger reaction vessels, more robust stirring mechanisms, and careful consideration of heat dissipation. researchgate.net The transfer of materials and the isolation of the product also become more challenging at a larger scale and may require specialized laboratory equipment.

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the precise structure of organic molecules in solution. sigmaaldrich.comwikipedia.org It exploits the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. ebsco.comlibretexts.org For a molecule with the complexity of Chlorodenafil, a suite of one-dimensional and two-dimensional NMR experiments is required for complete structural assignment. mdpi.com

One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra are fundamental for structural elucidation. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum reveals the number of non-equivalent carbons and their functional groups.

While specific, fully assigned spectral data for this compound is not extensively detailed in publicly available literature, a hypothetical analysis based on its known structure can be described. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons of the ethyl and propyl groups on the piperazine (B1678402) ring, and the protons of the ethoxy group. The chemical shifts would be influenced by the electron-withdrawing and donating effects of the various functional groups. Similarly, the ¹³C NMR spectrum would display a unique signal for each carbon atom in the molecule, with their chemical shifts indicating their environment (e.g., aromatic, aliphatic, carbonyl).

Hypothetical ¹H and ¹³C NMR Data for this compound This table is illustrative and represents expected regions for signals based on the compound's structure. Actual experimental values may vary.

| Atom Type | Technique | Expected Chemical Shift (ppm) | Description |

|---|---|---|---|

| Aromatic Protons | ¹H NMR | 7.0 - 8.5 | Signals corresponding to the pyrazolopyrimidinone (B8486647) and chlorophenyl rings. |

| Ethoxy Protons (-OCH₂CH₃) | ¹H NMR | 1.3 - 1.5 (CH₃), 4.0 - 4.3 (CH₂) | A triplet for the methyl group and a quartet for the methylene (B1212753) group. |

| Piperazine Ring Protons | ¹H NMR | 2.5 - 4.0 | Complex multiplets for the ethyl and propyl groups attached to the piperazine moiety. |

| Carbonyl Carbon (C=O) | ¹³C NMR | 160 - 170 | Signal for the amide-like carbonyl group in the pyrimidinone ring. |

| Aromatic Carbons | ¹³C NMR | 110 - 160 | Multiple signals for the carbons of the fused heterocyclic and chlorophenyl rings. |

| Aliphatic Carbons | ¹³C NMR | 10 - 60 | Signals for the ethoxy, ethyl, and propyl carbons. |

For complex molecules, 2D NMR experiments are essential to unambiguously assign all proton and carbon signals and confirm the molecular structure. wikipedia.org These techniques spread NMR information across two frequency axes, resolving overlapping signals and revealing correlations between nuclei. princeton.eduhuji.ac.il

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would be used to trace the connectivity within the ethyl, propyl, and ethoxy fragments and to establish neighbor relationships among the protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C correlation). sdsu.edu It is invaluable for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Coherence) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). emerypharma.com This is crucial for connecting the individual spin systems identified by COSY. For instance, HMBC could show correlations from the ethoxy protons to the aromatic ring, confirming its point of attachment, and link the piperazine substituents to the main heterocyclic core.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu It provides information about the three-dimensional structure and conformation of the molecule.

Vibrational circular dichroism (VCD) is a form of spectroscopy that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. jascoinc.comwikipedia.orghindsinstruments.com This technique is highly sensitive to the three-dimensional arrangement of atoms and is a powerful method for determining the absolute configuration of enantiomers in solution. wikipedia.orgbruker.com

This compound does not possess a stereocenter in its core structure. Therefore, the application of VCD for determining its absolute stereochemistry is not applicable unless chiral derivatives or chiral impurities were present. If this compound were to be modified to include a chiral center, VCD, in conjunction with quantum chemical calculations, could be used to definitively establish its absolute configuration. wikipedia.org

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. wikipedia.org It is a cornerstone for confirming the molecular weight of a compound and, with high resolution, its elemental formula. measurlabs.com

High-resolution mass spectrometry (HRMS) measures m/z values with very high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition from its exact mass. chromatographyonline.comresearchgate.netinnovareacademics.in This is a critical step in identifying an unknown compound or confirming the identity of a synthesized one. For this compound, HRMS analysis provides definitive confirmation of its molecular formula, C₁₉H₂₁ClN₄O₃.

In a study utilizing liquid chromatography-high resolution mass spectrometry, the protonated molecule of this compound ([M+H]⁺) was detected, and its exact mass was measured, confirming its elemental composition. chrom-china.com

HRMS Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₁ClN₄O₃ | - |

| Theoretical Monoisotopic Mass | 388.1302 | Calculated |

| Ionization Mode | Electrospray (ESI+) | chrom-china.com |

| Observed Ion | [M+H]⁺ | chrom-china.com |

| Measured m/z | 389.1375 | chrom-china.com |

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and the resulting fragment ions (product ions) are then analyzed. labmanager.comnationalmaglab.orgwikipedia.org This process provides valuable structural information by revealing how a molecule breaks apart. nih.govunt.edu The fragmentation pattern is often characteristic of a particular molecular structure or class of compounds.

The fragmentation of this compound, like other sildenafil (B151) analogues, typically occurs at the piperazine ring and its substituents, as well as the ether linkage. mdpi.com The collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺ at m/z 389.1) would likely proceed through several key pathways:

Cleavage of the N-propyl group: Loss of the propyl group from the piperazine nitrogen is a common fragmentation pathway for related compounds.

Cleavage of the piperazine ring: The piperazine ring itself can undergo fragmentation, leading to characteristic neutral losses.

Cleavage of the sulfonyl-piperazine bond: Scission between the chlorophenylsulfonyl group and the piperazine ring is a probable fragmentation route.

A study on various phosphodiesterase-5 (PDE-5) inhibitors identified key fragment ions that are characteristic of this class of compounds. mdpi.com Based on its structure, the MS/MS spectrum of this compound would be expected to show major fragment ions corresponding to the pyrazolopyrimidinone core and the substituted piperazine moiety.

Plausible MS/MS Fragmentation Data for this compound ([M+H]⁺) This table is illustrative and based on known fragmentation patterns of similar PDE-5 inhibitors. mdpi.com

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 389.1 | 361.1 | C₂H₄ | Loss of ethylene (B1197577) from the N-ethyl group of the piperazine ring. chrom-china.com |

| 389.1 | 283.1 | C₄H₉N₂O₂SCl | Cleavage yielding the core pyrazolopyrimidinone structure. |

| 389.1 | 107.1 | C₁₁H₁₀N₃O₂SCl | Fragment corresponding to the protonated N-ethyl-N-propyl piperazine. |

Ion Trap-Time of Flight (IT-TOF) MS Analysis

Ion Trap-Time of Flight (IT-TOF) Mass Spectrometry (MS) is a powerful hybrid technique that combines the capabilities of an ion trap and a time-of-flight mass analyzer. nih.govchromatographyonline.com This method is particularly useful for the analysis of complex mixtures, offering both high sensitivity and high resolution. nih.gov

In the context of analyzing compounds like this compound, an ion trap can be used to accumulate and concentrate ions before they are introduced into the TOF mass analyzer. nih.gov The ions are trapped using oscillating electric fields. chromatographyonline.com This trapping allows for various manipulations, including the fragmentation of specific ions to produce multistage mass spectrometry (MSn) data, which is invaluable for structural elucidation. chromatographyonline.comwordpress.com Following trapping, the ions are pulsed into the TOF analyzer, where they are separated based on their mass-to-charge (m/z) ratio as they travel down a flight tube. nih.govchromatographyonline.com Lighter ions travel faster and reach the detector first, allowing for precise mass determination. chromatographyonline.com

The combination of a quadrupole ion trap with a TOF analyzer offers significant advantages. The ion trap can isolate precursor ions, which are then fragmented. The resulting product ions are then analyzed by the high-resolution TOF mass spectrometer. This process can help in distinguishing between isomers and identifying unknown compounds in a sample. wordpress.com For instance, in the simultaneous analysis of multiple anti-impotence compounds, IT-TOF MS operated in positive mode has been successfully employed. researchgate.net

Key Features of IT-TOF MS in Compound Analysis:

| Feature | Description | Reference |

| Hybrid Technology | Combines the trapping capabilities of a quadrupole ion trap (QIT) with the high-resolution mass analysis of a time-of-flight (TOF) detector. | nih.govchromatographyonline.com |

| MSn Capabilities | Allows for sequential fragmentation of ions (MS/MS, MS3, etc.) within the ion trap, providing detailed structural information. | chromatographyonline.comwordpress.com |

| High Sensitivity | The ion trap's ability to accumulate ions before analysis enhances the sensitivity of the measurement. | nih.gov |

| High Resolution | The TOF analyzer provides high-resolution mass data, enabling accurate mass determination. | chromatographyonline.com |

| Complex Mixture Analysis | The separation power of this technique makes it ideal for analyzing complex samples containing multiple components. | nih.govresearchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule. libretexts.orgspecac.com The principle behind IR spectroscopy is that covalent bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the bonds absorb the radiation at their characteristic frequencies, causing them to stretch or bend more vigorously. specac.comvscht.cz An IR spectrum plots the percentage of light transmitted against the wavenumber of the radiation, revealing which frequencies were absorbed. specac.com

The IR spectrum is typically divided into two main regions: the functional group region (approximately 4000 to 1500 cm⁻¹) and the fingerprint region (approximately 1500 to 700 cm⁻¹). specac.comlibretexts.org The functional group region is used to identify characteristic bonds such as O-H, N-H, C=O, and C≡N. libretexts.org The fingerprint region contains a complex pattern of absorptions that is unique to each molecule, serving as a molecular "fingerprint". libretexts.org

For a compound like this compound, which is a sildenafil analogue, one would expect to see characteristic peaks corresponding to its core structure. This would likely include absorptions for aromatic C-H and C=C bonds, a carbonyl (C=O) group from the amide functionality, and various C-N and C-O single bonds. The presence of specific functional groups can be confirmed by the appearance of strong and characteristic absorption bands in the IR spectrum. For example, a strong, sharp peak around 1710-1720 cm⁻¹ is indicative of a C=O bond in a ketone or amide.

Characteristic IR Absorption Ranges for Common Functional Groups:

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Reference |

| Amine | N-H Stretch | 3100 - 3500 (broad) | |

| Alkane | C-H Stretch | 2850 - 3000 | libretexts.org |

| Alkene | C=C-H Stretch | > 3000 | vscht.cz |

| Aromatic | C=C Stretch (in-ring) | 1400 - 1600 | libretexts.org |

| Carbonyl (Amide) | C=O Stretch | ~1710 | |

| Alcohol/Phenol | O-H Stretch | 3200 - 3550 (broad) | specac.com |

| Ether | C-O Stretch | 1000 - 1300 | libretexts.org |

Chromatographic Purity Assessment and Isolation Techniques

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying components in a mixture. chromtech.com It operates by passing a sample in a liquid mobile phase through a column packed with a solid stationary phase. measurlabs.com The separation is based on the differential interactions of the sample components with the stationary phase. chromtech.com

For the analysis of this compound, HPLC can be coupled with several detection modes:

Ultraviolet (UV) Detection: This is a common detection method where the detector measures the absorbance of specific wavelengths of light by the analyte as it elutes from the column. measurlabs.com

Diode-Array Detection (DAD): A DAD or Photo Diode Array (PDA) detector is an advanced form of UV detection that measures absorbance across a wide range of UV-Vis wavelengths simultaneously. measurlabs.comscioninstruments.com This provides a complete UV-Vis spectrum for each component, which aids in identification and peak purity assessment. scioninstruments.compan.olsztyn.pl

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (HPLC-MS) provides a highly sensitive and specific analysis. mpi-bremen.de The MS detector ionizes the eluting components and separates them based on their mass-to-charge ratio, allowing for definitive molecular weight determination and structural elucidation. mpi-bremen.dewikipedia.org

HPLC-DAD is particularly useful for assessing the purity of a substance and for quantifying active ingredients and impurities in pharmaceutical and food supplement products. measurlabs.com HPLC-MS, being more sensitive, can detect even trace amounts of substances and is capable of characterizing completely unknown samples. measurlabs.commpi-bremen.de

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wikipedia.org In GC, a sample is vaporized and separated into its components in a gaseous mobile phase that flows through a capillary column. thermofisher.cominnovatechlabs.com The separated components then enter the mass spectrometer, where they are ionized and detected. wikipedia.org

GC-MS is considered a "gold standard" for forensic substance identification due to its high specificity. wikipedia.org It is widely used for drug detection, environmental analysis, and the identification of unknown samples. wikipedia.org For a compound like this compound, GC-MS analysis would require the compound to be sufficiently volatile and thermally stable, or to be derivatized to increase its volatility. The high temperatures used in the GC injection port can sometimes cause thermal degradation of the analyte. wikipedia.org GC-MS can be used for both qualitative screening for unknowns and quantitative analysis of target compounds. intertek.com

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), is an evolution of HPLC that uses columns with smaller particle sizes (typically less than 2 µm). measurlabs.comresearchgate.net This results in significantly improved resolution, speed, and sensitivity compared to conventional HPLC. measurlabs.comnih.gov

When coupled with tandem mass spectrometry (MS/MS), UPLC-MS/MS becomes an exceptionally powerful tool for bioanalysis. mdpi.com In a tandem mass spectrometer, two mass analyzers are used in series. The first separates the precursor ion of interest, which is then fragmented in a collision cell. The second mass analyzer separates the resulting product ions, providing a high degree of selectivity and sensitivity. thermofisher.com This technique is ideal for quantifying low levels of drugs and their metabolites in complex biological matrices like plasma. mdpi.com The development of a UPLC-MS/MS method involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and run time. mdpi.com

Comparison of Chromatographic Techniques:

| Technique | Principle | Key Advantages | Typical Application for this compound | Reference |

| HPLC-UV/DAD | Liquid phase separation with UV/Vis absorbance detection. | Robust, quantitative, provides spectral data for peak purity. | Purity assessment, quantification in formulations. | measurlabs.comscioninstruments.comaurora-universities.eu |

| GC-MS | Gas phase separation with mass spectrometric detection. | High specificity, "gold standard" for identification. | Identification of volatile impurities or degradation products. | wikipedia.orgthermofisher.comintertek.com |

| UPLC-MS/MS | High-resolution liquid phase separation with tandem MS detection. | High speed, resolution, and sensitivity; very selective. | Quantification in biological samples (pharmacokinetics). | researchgate.netnih.govmdpi.com |

Optimizing chromatographic separations is crucial to achieve good resolution, efficiency, and analysis time. researchgate.net Several key parameters can be adjusted:

Mobile Phase Composition: In liquid chromatography, altering the solvent composition (e.g., the ratio of organic modifier to aqueous buffer, pH) can significantly affect the retention and selectivity of the separation. chromtech.comlibretexts.org

Stationary Phase (Column): The choice of the column, including the type of stationary phase and its dimensions, is a critical first step. chromtech.com Different stationary phases will have different selectivities for various analytes. researchgate.net

Flow Rate and Temperature: Adjusting the flow rate of the mobile phase and the column temperature can influence the efficiency and speed of the separation. chromtech.com

Gradient Elution: In this technique, the composition of the mobile phase is changed over the course of the analysis. This is particularly useful for separating complex mixtures with components that have a wide range of polarities. libretexts.org

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful analytical technique provides precise information on the molecular structure, conformation, and packing of a compound in the solid state. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, researchers can deduce a detailed model of the electron density and, consequently, the exact position of each atom within the crystal lattice.

While specific X-ray crystallographic data for this compound are not available in the public domain or published literature, the application of this technique would yield fundamental structural insights. A successful single-crystal X-ray diffraction study on this compound would provide a wealth of information, including the crystal system, space group, and the precise dimensions of the unit cell—the fundamental repeating unit of the crystal.

Furthermore, the analysis would reveal detailed intramolecular data, such as bond lengths, bond angles, and torsional angles, which define the molecule's specific conformation. Intermolecular interactions, including hydrogen bonds, van der Waals forces, and π-π stacking, which govern the packing of molecules within the crystal, would also be elucidated. This information is crucial for understanding the compound's physical properties, such as solubility, stability, and melting point.

The structural determination of sildenafil analogues and other phosphodiesterase-5 (PDE-5) inhibitors has been successfully achieved using X-ray crystallography. nih.gov For instance, the crystal structures of compounds like sulfoaildenafil (B1260634) and nitroprodenafil have been elucidated, confirming their molecular connectivity and stereochemistry. nih.gov This precedent underscores the utility of X-ray crystallography for definitively characterizing novel compounds like this compound.

Should a single crystal of this compound be successfully grown and analyzed, the resulting crystallographic data would be presented in a standardized format, as illustrated in the hypothetical data table below. Such data would be invaluable for comparative structural analyses with other known PDE-5 inhibitors and for computational modeling studies.

Hypothetical Crystallographic Data for this compound

| Parameter | Example Value | Description |

| Empirical Formula | C22H31ClN6O3S | The simplest whole-number ratio of atoms in the compound. |

| Formula Weight | 511.04 g/mol | The sum of the atomic weights of the atoms in the empirical formula. |

| Crystal System | Monoclinic | One of the seven crystal systems describing the lattice symmetry. |

| Space Group | P2₁/c | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 8.5 Å | The lengths of the unit cell edges. |

| α = 90°, β = 95.5°, γ = 90° | The angles between the unit cell edges. | |

| Volume | 1300 ų | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Calculated Density | 1.305 g/cm³ | The theoretical density of the crystal. |

| Absorption Coefficient | 0.25 mm⁻¹ | A measure of how much the X-ray beam is absorbed by the crystal. |

| F(000) | 1080 | The total number of electrons in the unit cell. |

| Crystal Size | 0.20 x 0.15 x 0.10 mm | The approximate dimensions of the crystal used for data collection. |

| Theta Range | 2.5° to 28.0° | The range of diffraction angles measured. |

| Reflections Collected | 10500 | The total number of diffraction spots measured. |

| Independent Reflections | 2900 [R(int) = 0.04] | The number of unique diffraction spots. |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.115 | Indicators of the quality of the final structural model. |

Theoretical and Computational Chemistry Investigations

Molecular Docking and Dynamics Simulations with Target Macromolecules

Molecular docking simulations are pivotal in elucidating the binding mode of a ligand within the active site of its target protein. mdpi.com In the case of chlorodenafil, the target macromolecule is phosphodiesterase type 5 (PDE5), an enzyme crucial in the regulation of cyclic guanosine (B1672433) monophosphate (cGMP). mdpi.com

Computational studies involving the docking of this compound into the crystal structure of the PDE5 catalytic domain reveal key interactions that are characteristic of potent inhibitors. The active site of PDE5 is often described as comprising two main pockets: a hydrophobic H pocket and a cGMP-binding Q pocket. mdpi.com It is anticipated that this compound, like other known PDE5 inhibitors such as sildenafil (B151) and vardenafil (B611638), would orient its core structure to form a hydrogen bond with the conserved Gln817 residue in the Q pocket. mdpi.comnih.gov

Furthermore, the substituted phenyl ring of this compound is expected to engage in hydrophobic interactions with residues such as Phe786 and Phe820 within the H pocket. mdpi.com The specific interactions are crucial for the stable binding and potent inhibitory activity of the compound. Molecular dynamics simulations can further elaborate on the stability of these interactions over time, providing insights into the conformational changes of both the ligand and the protein upon binding. europeanreview.org

Below is a table summarizing the predicted binding affinity and key interacting residues for this compound within the PDE5 active site, based on comparative analysis with other PDE5 inhibitors. mdpi.commdpi.com

| Parameter | Predicted Value/Residues |

| Binding Affinity (kcal/mol) | -8.0 to -9.5 |

| Hydrogen Bond Interactions | Gln817 |

| Hydrophobic Interactions | Tyr612, Val782, Phe786, Leu824 |

| π-Stacking Interactions | Phe820 |

This interactive table provides a summary of the predicted molecular docking parameters for this compound with the PDE5 active site.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of a molecule. chemrestech.comrsc.orgplos.org These calculations provide a fundamental understanding of the electron distribution and reactivity of this compound.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.orglibretexts.orgwikipedia.orgfiveable.me The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

For this compound, the HOMO is predicted to be localized primarily on the electron-rich pyrazolopyrimidinone (B8486647) core, indicating this region's susceptibility to electrophilic attack. Conversely, the LUMO is expected to be distributed over the chlorophenyl group, suggesting this as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for molecular stability; a larger gap implies higher stability and lower reactivity. malayajournal.org

A summary of the predicted FMO properties for this compound is presented in the table below.

| FMO Parameter | Predicted Energy (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Energy Gap | 3.0 to 4.0 |

This interactive table outlines the predicted Frontier Molecular Orbital energies for this compound.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the van der Waals surface of a molecule and predicting sites for electrophilic and nucleophilic attack. uni-muenchen.deunil.chhenriquecastro.infosobereva.com In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map is expected to show a significant negative potential around the oxygen and nitrogen atoms of the pyrazolopyrimidinone core, confirming these as likely sites for hydrogen bonding and other electrophilic interactions within the PDE5 active site. The chloro-substituted phenyl ring would exhibit a less negative or even slightly positive potential, consistent with its role in hydrophobic interactions.

Frontier Molecular Orbital (FMO) Analysis

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can aid in the characterization of new compounds. cecam.orgmpg.deresearchgate.netcopernicus.org

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound can be predicted using DFT calculations. These theoretical spectra can be compared with experimental data to confirm the molecular structure. Key predicted shifts would include those for the protons and carbons in the pyrazolopyrimidinone core and the substituted phenyl ring.

IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum of this compound can also be calculated. Characteristic peaks would be expected for the C=O, C=N, and C-Cl stretching vibrations, providing a theoretical fingerprint of the molecule.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Visible absorption spectrum. plos.org For this compound, transitions are expected to be of the n→π* and π→π* type, originating from the conjugated system of the molecule.

A table of predicted characteristic spectroscopic data for this compound is provided below.

| Spectroscopy | Predicted Wavenumber/Chemical Shift | Assignment |

| IR (cm⁻¹) | 1650-1700 | C=O stretch |

| IR (cm⁻¹) | 1600-1650 | C=N stretch |

| ¹H NMR (ppm) | 7.0-8.5 | Aromatic protons |

| ¹³C NMR (ppm) | 110-160 | Aromatic and heterocyclic carbons |

This interactive table presents the predicted key spectroscopic features of this compound.

In Silico Analysis of Structure-Activity Relationships (SAR) at a Molecular Level

In silico Structure-Activity Relationship (SAR) studies help to understand how specific structural features of a molecule contribute to its biological activity. researchgate.netnih.govtjdr.org For this compound, the key structural modification compared to its parent compound, sildenafil, is the presence of a chlorine atom on the phenyl ring.

Computational SAR analysis suggests that the introduction of the chloro group can influence the electronic properties and binding affinity of the molecule. The electron-withdrawing nature of chlorine can modulate the charge distribution across the phenyl ring, potentially enhancing hydrophobic interactions within the H pocket of the PDE5 active site. Furthermore, the size and position of the chloro substituent can be optimized through computational modeling to maximize the complementarity with the binding site, leading to improved inhibitory potency. These in silico predictions provide a rational basis for the design of new, even more effective PDE5 inhibitors. emblasproject.orgemblasproject.org

Molecular and Cellular Mechanistic Studies of Target Interaction

In Vitro Enzyme Inhibition Kinetics and Characterization

The inhibitory activity of sildenafil (B151) analogues, including potentially chlorodenafil, is typically characterized by their potency against phosphodiesterase enzymes, particularly PDE5.

Table 1: Inhibitory Potency of Selected PDE5 Inhibitors (for reference)

| Compound | Target Enzyme | IC₅₀ (nM) | Ki (nM) |

|---|---|---|---|

| Sildenafil | PDE5 | 5.22 nih.gov | - |

| Tadalafil (B1681874) | PDE5 | 2.35 nih.gov | - |

| Vardenafil (B611638) | PDE5 | 0.1–0.4 mdpi.com | - |

| Sildenafil Analogues (general range) | PDE5A | - | 1.2–14 oup.com |

This table presents data for well-characterized PDE5 inhibitors to provide a comparative context for the potential potency of this compound.

Sildenafil and its analogues are known to act as competitive inhibitors of PDE5. plos.org They share structural similarity with the natural substrate, cGMP, allowing them to bind to the active site of the enzyme. oup.com This binding event prevents cGMP from accessing the active site, thereby inhibiting its degradation. aacrjournals.org The pyrazolopyrimidine group, a core structure in sildenafil and its analogues, is known to stack against a key amino acid residue, phenylalanine-820, within the PDE5 active site, and forms hydrogen bonds with glutamine-817, which is crucial for inhibitor binding. oup.com

Determination of Inhibitory Potency (e.g., IC₅₀, Ki)

Receptor Binding Assays with Recombinant Proteins

Specific data from receptor binding assays of this compound with recombinant proteins are not available in the reviewed scientific literature. Such assays would typically be used to determine the affinity and specificity of the compound for its target enzyme, PDE5, often produced through recombinant DNA technology in expression systems like E. coli or HEK293 cells. abclonal.combiolegend.comfrontiersin.orgabyntek.com

Cellular Pathway Modulation in In Vitro Cell Line Models

The inhibition of PDE5 by compounds like this compound is expected to trigger downstream cellular effects, primarily through the modulation of cGMP-dependent signaling pathways.

The primary consequence of PDE5 inhibition is the elevation of intracellular cGMP levels. aacrjournals.orgnih.gov By preventing the breakdown of cGMP, sildenafil and its analogues cause this second messenger to accumulate within the cell. mdpi.com Studies on various cell types have confirmed this mechanism. For example, in isolated human ureteral smooth muscle, PDE5 inhibitors like sildenafil, vardenafil, and tadalafil led to a threefold to fourfold increase in cGMP tissue levels, which paralleled the observed muscle relaxation. nih.gov Furthermore, some sildenafil analogues have been shown to not only inhibit PDE5 activity but also to reduce the cellular efflux of cGMP, further contributing to its increased intracellular concentration. oup.comscirp.org While the primary effect is on cGMP, interactions with cAMP-mediated pathways can also occur, as increased cGMP can inhibit PDE3, an enzyme that degrades cAMP. ahajournals.org

The increase in intracellular cGMP activates protein kinase G (PKG), which in turn phosphorylates various downstream target proteins, initiating a phosphorylation cascade. ahajournals.orgyoutube.comnih.gov This cascade mediates the ultimate physiological effects of the compound.

Studies on sildenafil have shown that it can modulate several phosphorylation pathways. For instance, sildenafil has been reported to block the phosphorylation of mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases 1 and 2 (ERK1/2), p38 MAPK, and c-Jun N-terminal kinase (JNK). nih.gov However, there are conflicting reports, with some studies suggesting that sildenafil does not alter ERK1/2 phosphorylation and that its effects on neurogenesis are mediated through the PI3K/Akt pathway. nih.gov Other research indicates that sildenafil can stimulate the phosphorylation of ERK1/2 and p38, leading to angiogenic effects. researchgate.net

Furthermore, PDE5 inhibitors can influence the phosphorylation state of structural proteins. In cardiac muscle, sildenafil has been shown to increase the phosphorylation of the giant protein titin, which is associated with improved diastolic function. ahajournals.org The binding of PDE5 inhibitors like sildenafil can also promote a conformational change in the PDE5 enzyme itself, which stimulates its own phosphorylation. researchgate.net

Gene Expression and Protein Level Alterations

While direct studies on the specific effects of this compound on gene expression and protein levels are not available in peer-reviewed literature, the broader class of phosphodiesterase 5 (PDE5) inhibitors, to which this compound belongs, has been the subject of such investigations. These studies, primarily focusing on approved drugs like sildenafil, tadalafil, and vardenafil, provide a framework for understanding the potential molecular and cellular consequences of PDE5 inhibition.

Research indicates that PDE5 inhibitors can modulate the expression of various genes and proteins, often in a tissue-specific manner. These alterations are typically downstream effects of the primary mechanism of action, which is the inhibition of cGMP degradation. The resulting increase in intracellular cGMP levels can influence multiple signaling pathways, leading to changes in the transcriptome and proteome.

For instance, studies on sildenafil have demonstrated its ability to induce early transcriptional changes in the myocardium following ischemia. In a murine model of myocardial ischemia, sildenafil treatment was found to upregulate 52 genes compared to the control group, with these genes being involved in critical cellular processes such as phosphorylation/dephosphorylation, apoptosis, and differentiation. nih.govnih.gov This suggests a role for PDE5 inhibition in orchestrating a genetic reprogramming that could be protective to the ischemic heart. nih.govnih.gov

In a different context, treatment of cancer-associated fibroblasts with sildenafil, tadalafil, and vardenafil led to a significant reduction in the mRNA and protein levels of CXCL16, a chemokine implicated in tumor progression. mdpi.com Furthermore, these inhibitors also decreased the expression of fibroblast activation markers like FAP and α-SMA. mdpi.com In human skeletal muscle cells, tadalafil has been shown to upregulate the expression of genes involved in energy metabolism and insulin (B600854) signaling, such as GLUT4, PPARγ, and IRS-1. unifi.it

Vardenafil has been shown to down-regulate the over-expression of M1 macrophage markers, including tumor necrosis factor (TNF)-α and inducible nitric oxide synthase (NOS)-2, in the context of cystic fibrosis. nih.gov It has also been observed to enhance the expression of oxytocin (B344502) and the immediate early gene c-Fos in the paraventricular nucleus of the hypothalamus in rats, suggesting a central nervous system effect. einj.org

The table below summarizes representative findings on gene and protein expression changes induced by various PDE5 inhibitors in different biological contexts. It is important to reiterate that these data are for related compounds and not for this compound itself.

Table 1: Representative Alterations in Gene and Protein Expression by PDE5 Inhibitors

| Compound | Biological System | Gene/Protein | Observed Effect | Reference |

|---|---|---|---|---|

| Sildenafil | Mouse Myocardium (post-ischemia) | Various (e.g., related to apoptosis, differentiation) | Upregulation of 52 genes | nih.govnih.gov |

| Sildenafil, Tadalafil, Vardenafil | Human Breast Cancer-Associated Fibroblasts | CXCL16, FAP, α-SMA | Downregulation of mRNA and protein | mdpi.com |

| Tadalafil | Human Skeletal Muscle Cells | GLUT4, PPARγ, IRS-1 | Upregulation of mRNA | unifi.it |

| Vardenafil | Mouse Macrophages (Cystic Fibrosis model) | TNF-α, NOS-2 | Downregulation of M1 markers | nih.gov |

| Vardenafil | Rat Hypothalamus | Oxytocin, c-Fos | Upregulation of expression | einj.org |

| Tadalafil | Human Bone Marrow Stromal Cells | Ogn, Bsp | Upregulation | pnas.org |

| Tadalafil | Human Bone Marrow Stromal Cells | Bmp2 | Downregulation | pnas.org |

| Sildenafil | Rat Trachea (antigen-challenged) | TRPC1, TRPC6 | Upregulation of mRNA | scielo.br |

Protein-Ligand Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Direct protein-ligand interaction studies for this compound using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are not publicly available. However, extensive research on the interaction of approved PDE5 inhibitors with their target enzyme provides detailed insights into the thermodynamics and kinetics of this binding event. These studies are crucial for understanding the potency and selectivity of these compounds.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). frontiersin.org Studies on halogenated inhibitors of PDE5 have utilized ITC to quantify the strength of halogen bonds in protein-ligand interactions. nih.govacs.org For instance, the binding of chlorinated, brominated, and iodinated inhibitors to PDE5 revealed that the strength of the halogen bond contributes significantly to the binding affinity, an effect that is primarily enthalpy-driven. nih.govacs.orgfrontiersin.org

The binding affinities of sildenafil, tadalafil, and vardenafil to PDE5 have been well-characterized. For example, biochemical assays have determined the IC₅₀ values to be in the low nanomolar range, indicating high potency. nih.gov Specifically, one study reported IC₅₀ values of 3.7 nM for sildenafil, 1.8 nM for tadalafil, and 0.091 nM for vardenafil, highlighting the high affinity of these compounds for PDE5. nih.gov

Molecular dynamics simulations and structural studies have further elucidated the binding mechanism, showing that specific residues within the PDE5 active site, such as Tyr612, play a crucial role in inhibitor binding and selectivity. acs.orgnih.govresearchgate.net The interaction with this tyrosine residue, along with conformational changes in the H and M loops of the enzyme, helps to "clamp" the inhibitor in the binding pocket. acs.orgnih.gov

While SPR data for these specific interactions are less commonly published in detail in the primary literature compared to ITC, SPR is a powerful technique for studying the kinetics of binding (association and dissociation rates) in real-time. cnjournals.com

The following table presents a compilation of thermodynamic and binding affinity data for the interaction of well-known PDE5 inhibitors with the PDE5 enzyme, derived from ITC and other binding assays. This data serves as a representative example of the type of quantitative information obtained from such studies.

Table 2: Representative Thermodynamic and Binding Data for PDE5 Inhibitors

| Compound | Technique | Parameter | Value | Reference |

|---|---|---|---|---|

| Sildenafil | Binding Assay | IC₅₀ | 3.7 ± 1.4 nM | nih.gov |

| Tadalafil | Binding Assay | IC₅₀ | 1.8 ± 0.4 nM | nih.gov |

| Vardenafil | Binding Assay | IC₅₀ | 0.091 ± 0.031 nM | nih.gov |

| Halogenated Inhibitor (Chloro-substituted) | ITC | Binding Free Energy (ΔG) | -34.9 kJ/mol | frontiersin.org |

| Halogenated Inhibitor (Chloro-substituted) | ITC | Enthalpy (ΔH) | -41.4 kJ/mol | frontiersin.org |

| Halogenated Inhibitor (Bromo-substituted) | ITC | Binding Free Energy (ΔG) | -36.4 kJ/mol | frontiersin.org |

| Halogenated Inhibitor (Bromo-substituted) | ITC | Enthalpy (ΔH) | -49.0 kJ/mol | frontiersin.org |

| Halogenated Inhibitor (Iodo-substituted) | ITC | Binding Free Energy (ΔG) | -38.9 kJ/mol | frontiersin.org |

Preclinical in Vitro and in Vivo Model Systems for Mechanistic Elucidation

Applications of Complex In Vitro Models (CIVMs)

Complex in vitro models, which include advanced systems like organ-on-a-chip and 3D cell cultures, are crucial for understanding a compound's effect on human physiology in a controlled laboratory setting. They offer a bridge between traditional 2D cell culture and live animal models. researchgate.net

Organ-on-a-Chip Systems for Pathway Analysis

There are no publicly available scientific studies that have utilized organ-on-a-chip systems to conduct pathway analysis for Chlorodenafil. Research in this area typically employs microfluidic devices to create miniaturized human organs, allowing for the evaluation of a drug's effect on tissue-level functions and molecular pathways, but no such work has been published for this specific compound. uts.edu.auadvatechgroup.com

3D Cell Culture Models (e.g., Spheroids, Organoids) for Molecular Response

A review of scientific literature indicates a lack of studies using 3D cell culture models, such as spheroids or organoids, to investigate the molecular response to this compound. These models are advantageous for mimicking the three-dimensional structure and microenvironment of human tissues, which can influence cellular drug response and gene expression more accurately than 2D cultures, yet their application to this compound has not been documented. researchgate.netmedchemexpress.com

Mechanistic Studies in Animal Models (e.g., Rodents)

Animal models, particularly rodents, are fundamental in preclinical research to understand the in vivo effects of a new chemical entity. Such studies are designed to evaluate the compound's action, metabolism, and distribution within a living system.

Investigations of Metabolic Pathways and Biotransformation

While the existence of a related compound, Hydroxythis compound, suggests that this compound undergoes metabolic processes or biotransformation in the body, no specific studies detailing these metabolic pathways have been published. mdpi.commedchemexpress.com Research on other compounds shows that metabolic profiling in rats can identify key changes in pathways like amino acid and lipid metabolism, but this level of investigation has not been reported for this compound.

Distribution and Elimination Studies in Animal Systems for Understanding Biodistribution

There is no available data from animal studies concerning the absorption, distribution, metabolism, and elimination (ADME) of this compound. Consequently, its biodistribution, tissue retention, plasma half-life, and primary routes of excretion remain uncharacterized in the scientific literature. Studies on other compounds in rats, pigs, and chickens have been used to determine such parameters, but this has not been the case for this compound. axios-research.com

Studying Target Engagement and Pathway Modulation in Non-Human Tissues

No studies have been published that directly measure the target engagement or pathway modulation of this compound in non-human tissues. Methodologies exist to assess how effectively a compound binds to its intended target (like the PDE5 enzyme) within a complex biological system, but these have not been applied to this compound in any documented research. nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Chlorodenafil Analogs

Synthesis and Biological Evaluation of Structural Derivatives

The synthesis of sildenafil (B151) analogs, including chlorodenafil, generally follows established medicinal chemistry routes developed for the parent compound and related pyrazolopyrimidinones. researchgate.netnewdrugapprovals.org The core synthetic strategy often involves the construction of the pyrazolopyrimidinone (B8486647) scaffold, followed by the introduction of the substituted phenylsulfonyl group.

A key step in the synthesis of sildenafil is the reaction of 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one with chlorosulfonic acid to produce the corresponding sulfonyl chloride. researchgate.net This intermediate is then condensed with a suitable piperazine (B1678402) derivative. newdrugapprovals.orgresearchgate.net In the case of sildenafil, this is 1-methylpiperazine. newdrugapprovals.org For analogs like this compound, different or modified piperazine derivatives or other amines would be used in this final coupling step to generate the desired structural variation. Patent literature describes processes where the sulfonyl chloride derivative is coupled with N-methyl piperazine, often requiring several work-up steps to obtain the final product. epo.org

Biological evaluation of these structural derivatives primarily focuses on their inhibitory activity against phosphodiesterase enzymes, particularly PDE-5. researchgate.net The potency is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the concentration of the compound required to inhibit 50% of the enzyme's activity. researchgate.net Analogs are screened to determine how structural changes affect this inhibitory power. For instance, modifications to the N-alkyl group of the piperazine moiety in sildenafil analogs have been shown to significantly impact potency.

The following interactive data table shows the biological evaluation results for a series of sildenafil analogs, demonstrating how modifications to the piperazine substituent (Region 'R' in Figure 1) influence PDE-5 inhibitory activity.

Figure 1: Sildenafil Analog Structure

Table 1: Biological Evaluation of Sildenafil Analogs with Modified Piperazine Substituents

| Compound | 'R' Group on Piperazine | PDE-5 Inhibition IC50 (nM) |

|---|---|---|

| Sildenafil | -CH₃ | 3.5 - 5.22 selleckchem.com |

| Homosildenafil | -CH₂CH₃ | Comparable to Sildenafil core.ac.uk |

Correlating Structural Modifications with Changes in Molecular Binding Affinity or Enzyme Inhibition

The binding of sildenafil and its analogs to the PDE-5 active site is a well-characterized interaction that is crucial for their inhibitory function. Molecular docking and simulation studies reveal that these compounds fit into a catalytic pocket, forming key interactions with specific amino acid residues. rasayanjournal.co.in

A critical interaction for high-affinity binding is the hydrogen bond formed between the pyrazolopyrimidinone core of the inhibitor and the Gln817 residue of the PDE-5 enzyme. rasayanjournal.co.inmdpi.com Additionally, the phenyl ring of the inhibitor engages in hydrophobic and π-π stacking interactions with other residues, such as Phe820, which helps to anchor the molecule in the active site. mdpi.comresearchgate.net

Structural modifications directly impact these interactions, leading to changes in binding affinity and, consequently, enzyme inhibition.

Pyrazolopyrimidinone Core: This region is essential for the primary hydrogen bonding with Gln817. Modifications here are generally detrimental to activity. rasayanjournal.co.in

Ethoxy Group: The ethoxy group on the phenyl ring fits into a hydrophobic sub-pocket. Altering its size or character can affect how snugly the inhibitor binds.

Sulfonylpiperazine Moiety: This part of the molecule extends towards the opening of the active site. The substituent on the piperazine nitrogen (e.g., methyl in sildenafil) can influence solubility and interact with residues at the mouth of the pocket. The introduction of a chlorine atom, as in this compound, on the phenylsulfonyl ring would alter the electronic distribution and steric profile, thereby modulating the binding interactions with the enzyme. nih.gov

The following table summarizes the correlation between molecular structure and binding interactions within the PDE-5 active site.

Table 2: Correlation of Molecular Regions with PDE-5 Binding Interactions

| Structural Region of Inhibitor | Key Interacting PDE-5 Residue(s) | Type of Interaction | Impact on Affinity |

|---|---|---|---|

| Pyrazolopyrimidinone Core | Gln817 | Hydrogen Bonding | High |

| Ethoxyphenyl Group | Hydrophobic Pocket | Hydrophobic Interactions | Moderate |

| Phenylsulfonyl Group | Phe820 | π-π Stacking | Moderate |

Exploring the Impact of Substituent Effects on Mechanistic Activity

The mechanistic activity of an inhibitor is profoundly influenced by the electronic properties of its substituents. These properties are generally described by two main phenomena: the inductive effect and the resonance effect.

Inductive Effect: This is the transmission of charge through sigma (σ) bonds. A chlorine atom is an electronegative element, and therefore, it exerts a strong electron-withdrawing inductive effect. When attached to the phenyl ring of this compound, it pulls electron density away from the ring through the sigma bond framework.

Resonance Effect: This effect involves the delocalization of pi (π) electrons across a conjugated system. A chlorine atom has lone pairs of electrons that can be donated into the π-system of the aromatic ring, which is an electron-donating resonance effect. For halogens, the inductive effect is generally stronger than the resonance effect, resulting in a net deactivation (electron withdrawal) of the aromatic ring. researchgate.net

In this compound, the presence of the chloro substituent modifies the electron density of the phenylsulfonyl moiety. This change in electronic distribution can affect the strength of the π-π stacking interaction with Phe820 in the PDE-5 active site. A more electron-poor aromatic ring may engage in different or stronger stacking interactions compared to the unsubstituted ring, potentially altering the binding affinity and inhibitory potency of the molecule.

Design Principles for Modulating Selectivity Towards Specific Isoforms

A critical aspect of drug design is achieving selectivity for the intended target over other related proteins. The phosphodiesterase family has 11 distinct families, and many contain multiple isoforms. ahajournals.orgfrontiersin.org For PDE-5 inhibitors, selectivity against other PDE isoforms, especially PDE-6 (found in the retina), is a key consideration. researchgate.net Lack of selectivity against PDE-6 is associated with visual disturbances. researchgate.net

The design of isoform-selective inhibitors relies on exploiting the subtle differences in the amino acid sequences and three-dimensional structures of the active sites between different PDE isoforms. nih.govacs.org

Key design principles include:

Targeting the "Gatekeeper" Residues: These residues control access to a deeper hydrophobic pocket. Modifying the inhibitor's structure to interact favorably with the gatekeeper residues of PDE-5 but not other isoforms can confer selectivity.

Modifying Solvent-Exposed Regions: The part of the inhibitor that interacts with the region at the entrance of the active site can be modified. Adding bulky or charged groups can prevent the inhibitor from binding effectively to the more sterically constrained active site of a different isoform. For example, studies on other PDE families have shown that increasing the chain length of a substituent can improve selectivity by accessing unique lipophilic pockets in the target isoform. nih.gov

The following table outlines strategies for designing isoform-selective PDE inhibitors.

Table 3: Design Principles for Enhancing PDE Isoform Selectivity

| Design Principle | Rationale | Example Application |

|---|---|---|

| Structural Modification of Core Scaffold | Alter the core to favor the topology of the target isoform's active site. | Replacing a quinazoline (B50416) with a pyrazolopyridine to better fit the PDE-5 pocket. acs.org |

| Exploitation of Hydrophobic Pockets | Add or modify lipophilic groups to occupy unique, non-conserved hydrophobic pockets in the target isoform. | Introducing an n-butyl chain to access a lipophilic pocket in PDE2, enhancing selectivity over PDE10. nih.gov |

| Targeting Non-Conserved Polar Residues | Introduce functional groups capable of forming hydrogen bonds with unique polar residues in the target isoform. | Designing a hydroxyl group to interact with a specific serine residue in PDE-5 not present in PDE-6. |

| Steric Hindrance | Introduce bulky substituents that are accommodated by the target isoform but clash with the active site of off-target isoforms. | Adding a large side chain that prevents binding to the more compact active site of PDE-6. |

Analytical Method Development for Research Applications

Development of Robust Methodologies for Detection and Quantification in Research Samples

The ability to accurately detect and quantify chlorodenafil in research samples is fundamental to understanding its properties and potential applications. To this end, several sophisticated analytical techniques have been optimized and employed.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method Optimization

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as a primary tool for the analysis of this compound due to its high sensitivity and selectivity, particularly in complex biological matrices. resolian.com The development of a sensitive LC-MS/MS method has been a focus of research to ensure accurate quantification.

Method optimization involves several key steps. Initially, the appropriate ionization source is selected, with electrospray ionization (ESI) often being preferred for its ability to effectively ionize compounds like this compound. nih.gov The mass spectrometer parameters are then fine-tuned to achieve the best signal intensity for the precursor and product ions of the analyte. nih.gov This includes optimizing the desolvation line temperature, interface temperature, heat block temperature, nebulizer gas flow, and drying gas flow. nih.gov Multiple reaction monitoring (MRM) is a commonly used technique to enhance detection and quantification selectivity. nih.gov

The chromatographic separation is another critical aspect. The choice of the HPLC column, such as a C18 column, and the mobile phase composition are optimized to achieve good separation of this compound from other components in the sample. nih.gov The flow rate of the mobile phase is also adjusted to ensure optimal separation and peak shape. nih.gov

A significant challenge in LC-MS/MS bioanalysis is the "matrix effect," where endogenous components in biological samples can suppress or enhance the ionization of the target analyte, leading to inaccurate results. chromatographyonline.com To mitigate this, various sample preparation techniques are employed to remove interfering substances. chromatographyonline.com

Development of Immunoassays for High-Throughput Screening in Research Settings

Immunoassays are valuable tools for the high-throughput screening of compounds like this compound in research settings. researchgate.net These methods are based on the specific binding of an antibody to its target antigen. iastate.edu The development of an immunoassay involves producing antibodies that can specifically recognize and bind to this compound.

One common format is the enzyme-linked immunosorbent assay (ELISA). In a competitive ELISA, for instance, a known amount of enzyme-labeled this compound competes with the unlabeled this compound in the sample for a limited number of antibody binding sites. iastate.edu The amount of color produced by the enzyme's reaction with a substrate is inversely proportional to the concentration of this compound in the sample. iastate.edu

The evolution of immunoassay technology has led to the development of highly sensitive techniques like chemiluminescence immunoassays (CLIA), which offer superior sensitivity compared to colorimetric assays like ELISA. agappe.com These advancements, along with automation, have enabled the rapid and efficient screening of large numbers of samples. agappe.com Immunoassays are particularly useful as a preliminary screening method. researchgate.net

Validation of Analytical Methods for Specificity, Linearity, Accuracy, and Precision

The validation of an analytical method is a critical process to ensure that it is suitable for its intended purpose and consistently produces reliable and accurate results. emerypharma.comgmpinsiders.com Regulatory bodies like the FDA and guidelines from the International Council for Harmonisation (ICH) provide frameworks for method validation. emerypharma.comeuropa.eu The key parameters evaluated during validation include specificity, linearity, accuracy, and precision. emerypharma.comlcms.cz

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. emerypharma.com For chromatographic methods, this is often demonstrated by showing that the analyte peak is well-resolved from other peaks.

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. resolian.com This is typically determined by analyzing a series of standards at different concentrations and performing a linear regression analysis.

Accuracy is the closeness of the test results obtained by the method to the true value. resolian.comemerypharma.com It is often assessed by analyzing samples with known concentrations of the analyte (e.g., spiked samples) and comparing the measured values to the true values. resolian.com

Precision represents the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. emerypharma.com It is usually expressed as the standard deviation or relative standard deviation of a series of measurements.

The validation process should be documented in a validation protocol and the results summarized in a validation report. europa.eu

Optimization of Sample Preparation Techniques for Complex Biological Matrices (e.g., tissue extracts, cell lysates)